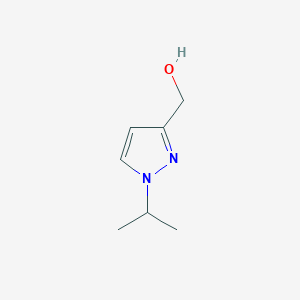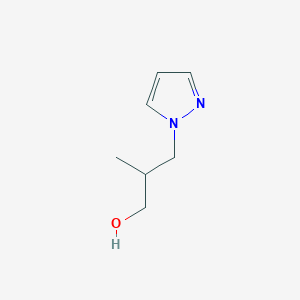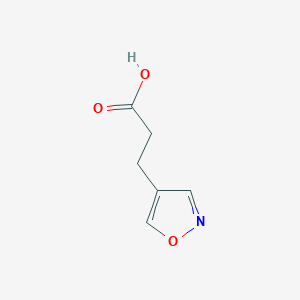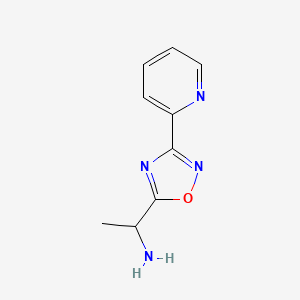
1,4-Diazepan-5-one hydrochloride
Descripción general
Descripción
1,4-Diazepan-5-one hydrochloride is a chemical compound with the CAS Number: 208245-76-5 . It has a molecular weight of 150.61 and its IUPAC name is 1,4-diazepan-5-one hydrochloride .
Molecular Structure Analysis
The molecular formula of 1,4-Diazepan-5-one hydrochloride is C5H11ClN2O . The InChI code is 1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2, (H,7,8);1H .Physical And Chemical Properties Analysis
1,4-Diazepan-5-one hydrochloride is a solid at room temperature . It has a molecular weight of 150.61 . The compound has a melting point of 223-225 °C .Aplicaciones Científicas De Investigación
Benzodiazepine Derivatives
1,4-Diazepan-5-one hydrochloride is a derivative of benzodiazepines . Benzodiazepines are widely used drugs for several indications. This includes their use in the treatment of anxiety, insomnia, agitation, seizures, muscle spasms, alcohol withdrawal, and as a premedication for medical or dental procedures .
Organic Synthesis
1,4-Diazepan-5-one hydrochloride has been used in the synthesis of various compounds . For instance, it has been used in the synthesis of their derivatives, which have been studied for their potential therapeutic uses .
Catalyst in Synthesis
1,4-Diazepan-5-one hydrochloride has been studied for its potential role as a catalyst in synthesizing various compounds . This includes the synthesis of β-lactams, β-amino acids, and β-keto esters .
Pharmacokinetic Properties
Benzodiazepines, including 1,4-Diazepan-5-one hydrochloride, have been classified according to their chemical structure and pharmacokinetic properties . This classification helps in understanding their mechanism of action and potential therapeutic uses .
Dependence and Tolerance
Research has been conducted on the problems of benzodiazepines, including dependence and tolerance . This research is important in understanding the misuse of these drugs and in developing strategies for withdrawal .
New Therapeutic Uses
New lines of research related to benzodiazepines, including 1,4-Diazepan-5-one hydrochloride, have been taken into account . This research not only includes the new therapeutic uses but also the adverse effects in short and long term .
Nonbenzodiazepine Drugs
Research has also been conducted on the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines . This research is important in understanding the potential therapeutic uses and side effects of these drugs .
Biological Activities
1,4-Diazepan-5-one hydrochloride has been studied for its biological activities . This includes its potential therapeutic uses and side effects .
Safety And Hazards
Propiedades
IUPAC Name |
1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSZTROLFNNEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630498 | |
| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-5-one hydrochloride | |
CAS RN |
208245-76-5 | |
| Record name | 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazepan-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
